(S)-1-(2-Methoxyphenyl)propan-1-amine
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-(2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9H,3,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
AOUJHJAMITZHPK-VIFPVBQESA-N |
SMILES |
CCC(C1=CC=CC=C1OC)N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1OC)N |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(S)-1-(4-Methoxyphenyl)propan-1-amine (CAS: 208848-50-4)
- Structural Difference : The methoxy group is located at the 4-position instead of the 2-position on the phenyl ring.
- Similarity Score : 0.98 (based on structural alignment algorithms) .
(S)-1-(3,4-Dimethylphenyl)propan-1-amine (CAS: 874015-38-0)
Halogenated Derivatives
(S)-1-(2-Fluoro-3-methoxyphenyl)propan-1-amine (CAS: 1213603-10-1)
- Structural Difference : A fluorine atom is added at the 2-position, adjacent to the methoxy group.
- Impact : Fluorine’s electronegativity enhances dipole interactions and metabolic stability, making this derivative a candidate for CNS-targeting drugs .
(R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine (CAS: 1213343-10-2)
Chain-Length Variants
(S)-1-(2-Methoxyphenyl)ethan-1-amine (CAS: 1987286-74-7)
Piperazine-Containing Analogues
Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature a piperazine core linked to the 2-methoxyphenyl group.
Trifluoromethyl-Substituted Analogues
(S)-3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine
- Structural Difference: A trifluoromethylphenoxy group replaces the methoxyphenyl moiety.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| (S)-1-(2-Methoxyphenyl)propan-1-amine | 623143-37-3 | C₁₀H₁₅NO | 165.23 | 2-methoxy, three-carbon chain |
| (S)-1-(4-Methoxyphenyl)propan-1-amine | 208848-50-4 | C₁₀H₁₅NO | 165.23 | 4-methoxy substitution |
| (S)-1-(2-Fluoro-3-methoxyphenyl)propan-1-amine | 1213603-10-1 | C₁₀H₁₄FNO | 195.23 | 2-fluoro, 3-methoxy |
| (R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine | 1213343-10-2 | C₁₀H₁₄BrNO | 244.13 | 4-bromo, 2-methoxy |
| HBK14 | N/A | C₂₃H₃₁ClN₂O₂ | 427.96 | Piperazine core, alkoxy substituents |
Table 2: Similarity Scores (Relative to Target Compound)
| Compound | Similarity Score | Basis of Comparison |
|---|---|---|
| 1-(4-Methoxy-3-methylphenyl)propan-1-amine | 0.95 | Substituent position and type |
| (S)-1-(2-Methoxyphenyl)ethan-1-amine | 0.93 | Chain length |
| HBK16 | 0.85 | Core structural divergence |
Key Research Findings
- Synthetic Routes : Reductive alkylation and chiral resolution are common methods for synthesizing enantiopure derivatives .
- Thermophysical Properties : The methoxy group’s position influences solvation effects, with para-substituted analogues showing lower viscosity deviations in alcohol solutions compared to ortho-substituted variants .
- Pharmacological Potential: Piperazine-containing analogues (HBK14–HBK19) demonstrate enhanced binding to serotonin receptors due to their extended alkyl chains and aromatic interactions .
Preparation Methods
Classical Diastereomeric Salt Formation
Racemic resolution remains a foundational method for obtaining enantiomerically pure (S)-1-(2-Methoxyphenyl)propan-1-amine. This approach involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts with differing solubility. For example, treatment of racemic 1-(2-methoxyphenyl)propan-1-amine with (R,R)-tartaric acid in ethanol preferentially crystallizes the (S)-enantiomer salt, which is then isolated via filtration and neutralized to yield the free base.
Key Parameters :
- Solvent : Ethanol/water mixtures (80:20 v/v)
- Temperature : 0–5°C for crystallization
- Yield : 40–45% (theoretical maximum 50%)
- Enantiomeric Excess : 92–95% ee
While cost-effective, this method suffers from inherent limitations, including maximum 50% yield per cycle and reliance on stoichiometric resolving agents. Multi-cycle recrystallization improves purity but reduces overall efficiency.
Chromatographic Resolution
Preparative chiral chromatography offers a direct route to isolate the (S)-enantiomer from racemic mixtures. Using cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases, baseline separation is achievable. This method is favored for small-scale high-purity demands but is impractical for industrial-scale production due to high solvent costs and low throughput.
| Parameter | Value |
|---|---|
| Column | Chiralpak IC (250 × 4.6 mm) |
| Mobile Phase | Hexane/IPA (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time (S) | 12.3 min |
| Retention Time (R) | 14.8 min |
| Purity | >99% ee |
Asymmetric Synthesis Approaches
Catalytic Asymmetric Reductive Amination
Catalytic asymmetric reductive amination of 2-methoxyphenylpropan-1-one with ammonia and hydrogen gas, mediated by a chiral rhodium catalyst (e.g., Rh-(S)-BINAP), achieves high enantioselectivity. The ketone precursor undergoes imine formation followed by hydrogenation to yield the (S)-amine.
Reaction Scheme :
$$
\text{2-Methoxyphenylpropan-1-one} + \text{NH}3 \xrightarrow[\text{H}2]{\text{Rh-(S)-BINAP}} \text{this compound}
$$
Optimized Conditions :
- Catalyst Loading : 1 mol% Rh
- Pressure : 50 bar H₂
- Solvent : Methanol
- Yield : 85%
- ee : 98%
This method eliminates the need for resolution steps, offering superior atom economy and scalability. However, catalyst cost and hydrogenation safety concerns require careful handling.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic 1-(2-methoxyphenyl)propan-1-amine with vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted. Candida antarctica lipase B (CAL-B) demonstrates high activity and selectivity in toluene at 30°C.
| Parameter | Value |
|---|---|
| Enzyme | CAL-B (10% w/w) |
| Acyl Donor | Vinyl acetate (2 eq) |
| Conversion | 48% (theoretical 50%) |
| ee (S) | >99% |
| Yield | 46% |
While enzymatic methods are eco-friendly, substrate inhibition and enzyme stability under industrial conditions remain challenges.
Biocatalytic Production Techniques
Transaminase-Mediated Synthesis
ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to 2-methoxyphenylpropan-1-one, directly yielding the (S)-amine. Engineered E. coli expressing ω-TA from Arthrobacter citreus achieves >99% ee and 90% yield under mild aqueous conditions.
Advantages :
- No reducing agents required
- High stereoselectivity
- Green chemistry metrics (E-factor < 5)
Limitations :
- Substrate inhibition at high ketone concentrations
- Cost of enzyme immobilization for reuse
Reductive Amination Strategies
Borane-Mediated Asymmetric Reduction
Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) enable asymmetric reduction of the corresponding imine derived from 2-methoxyphenylpropan-1-one and benzylamine. Subsequent deprotection yields the (S)-amine with 97% ee and 80% yield.
Reaction Conditions :
- Catalyst : (S)-CBS (5 mol%)
- Reductant : BH₃·THF
- Solvent : THF, -78°C
- Deprotection : H₂/Pd-C
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Diastereomeric Salt | 40 | 95 | Moderate | 120 |
| Chiral Chromatography | 35 | 99 | Low | 450 |
| Catalytic Reductive Amination | 85 | 98 | High | 200 |
| Enzymatic Kinetic | 46 | 99 | Moderate | 180 |
| Transaminase | 90 | 99 | High | 150 |
| CBS Reduction | 80 | 97 | Moderate | 300 |
Key Findings :
- Transaminase-mediated synthesis offers the best balance of yield, ee, and cost for industrial applications.
- Catalytic reductive amination is optimal for high-volume production despite moderate costs.
- Chromatographic resolution is restricted to lab-scale due to prohibitive costs.
Industrial-Scale Production Considerations
Process Intensification
Continuous-flow systems enhance the throughput of asymmetric reductive amination by improving heat/mass transfer and catalyst utilization. Microreactors with immobilized Rh catalysts achieve 95% conversion in 10 minutes, reducing reactor size by 80% compared to batch processes.
Solvent Recycling
Methanol recovery via distillation lowers the environmental impact and production costs. Closed-loop systems achieve 90% solvent reuse, aligning with green chemistry principles.
Q & A
Q. Table 1: Synthetic Methods for Chiral Amines
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric Amination | Rhodium-BINAP complex | 78 | 94 | |
| Enzymatic Resolution | Transaminase | 65 | 99 |
How can researchers address contradictions in reported biological activities of this compound derivatives?
Level: Advanced
Answer:
Discrepancies often arise from variations in enantiomeric purity , assay conditions, or target specificity. Mitigation strategies include:
- Enantiomeric validation : Re-analyze compounds using chiral HPLC to rule out racemization .
- Dose-response studies : Compare EC values across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to assess receptor selectivity .
- Structural analogs : Test derivatives (e.g., 3-chloro or 4-methyl substitutions) to isolate structure-activity relationships (SAR) .
Example Contradiction : A study reporting antagonist activity may conflict with agonist findings due to impurity-driven off-target effects. Re-synthesis under inert conditions (argon atmosphere) and rigorous purification (≥99.5% ee) can resolve this .
What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| δ 1.20 (d, 3H, CH), δ 3.82 (s, 3H, OCH) | ||
| Chiral HPLC | Retention time: 12.3 min (S-enantiomer) |
What safety protocols are critical for handling this compound in laboratory settings?
Level: Basic
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use FFP2 respirators if aerosol formation is possible .
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste (EPA code D001) .
- Storage : Store at 2–8°C under argon in amber glass vials to prevent oxidation .
Note : The compound’s hydrochloride salt (CAS 873893-95-9) is hygroscopic; use desiccants during storage .
How does the chiral center influence the compound’s interaction with biological targets?
Level: Advanced
Answer:
The (S)-enantiomer’s spatial arrangement determines its fit into chiral binding pockets (e.g., GPCRs or monoamine transporters). For example:
- Serotonin Receptors : The (S)-configuration enhances binding affinity (K = 12 nM vs. 450 nM for R-enantiomer) due to complementary π-π stacking with Trp residues .
- Metabolic Stability : Enantiomer-specific cytochrome P450 interactions (e.g., CYP2D6) affect half-life. Molecular docking (AutoDock Vina) predicts (S)-enantiomer’s lower metabolic clearance .
Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation for target docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
